2-(2-(2-Oxo-1,2-diphenylethylidene)hydrazino)-2-phenylacetamide
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Overview
Description
2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a hydrazinyl group linked to a phenylacetamide backbone, with a diphenylethylidene moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide typically involves the reaction of 2-hydrazono-1,2-diphenylethanone with phenylacetamide under specific conditions. One common method includes the use of anhydrous toluene as a solvent, with the reaction mixture being refluxed for several hours . The resulting product is then purified through recrystallization from benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide exerts its effects involves interactions with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides
- 2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates
Uniqueness
Compared to similar compounds, 2-[2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide is unique due to its specific hydrazinyl and phenylacetamide structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
33555-68-9 |
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Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(2Z)-2-(2-oxo-1,2-diphenylethylidene)hydrazinyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19N3O2/c23-22(27)20(17-12-6-2-7-13-17)25-24-19(16-10-4-1-5-11-16)21(26)18-14-8-3-9-15-18/h1-15,20,25H,(H2,23,27)/b24-19- |
InChI Key |
IEVUWCAYCDKDCP-CLCOLTQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N)N/N=C(/C2=CC=CC=C2)\C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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